3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
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Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C22H22O7S and its molecular weight is 430.47. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20O6S with a molecular weight of approximately 396.45 g/mol. The structure features a chromene core fused with a benzodioxepin moiety and a methanesulfonate group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzodioxepins exhibit significant antimicrobial properties. A study published in the Journal of Antibiotics found that compounds with similar structures displayed notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds related to 3-(3,4-dihydro-2H-1,5-benzodioxepin) have been investigated for their anticancer potential. A recent review highlighted that benzodioxepin derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in several studies. For instance, derivatives have shown effectiveness in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interaction with Cellular Receptors : The structural features allow for binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .
Data Summary Table
Biological Activity | Test System | Result |
---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
Anticancer | MCF-7 Cell Line | IC50 = 15 µM |
Anti-inflammatory | In vitro Cytokine Assay | Reduced IL-6 production |
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7S/c1-3-5-15-10-16-20(12-19(15)29-30(2,24)25)28-13-17(22(16)23)14-6-7-18-21(11-14)27-9-4-8-26-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEJJFCCIIFVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.